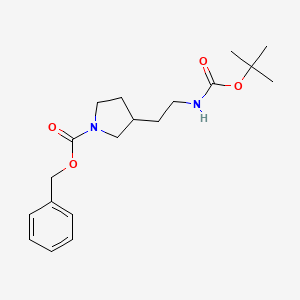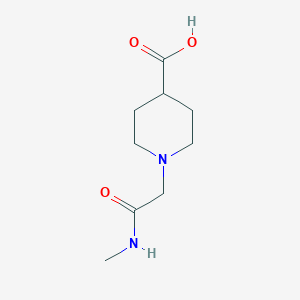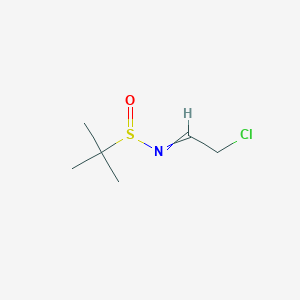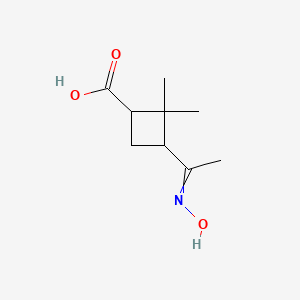
3-Phenylpropanethioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenylpropanethioate is an organic compound characterized by the presence of a phenyl group attached to a propanethioate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylpropanethioate typically involves the thioesterification of 3-phenylpropanal with thiols. This reaction can be carried out under metal-free conditions, making it an environmentally friendly process . The reaction conditions often include the use of a base such as pyridine and solvents like dichloromethane (DCM) and dimethylformamide (DMF) .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of thioesterification and the use of scalable reaction conditions suggest that it can be produced efficiently in large quantities using standard organic synthesis techniques.
Análisis De Reacciones Químicas
Types of Reactions: 3-Phenylpropanethioate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the thioester group into a sulfoxide or sulfone.
Reduction: Reduction reactions can yield the corresponding alcohol or thiol.
Substitution: Nucleophilic substitution reactions can replace the thioester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and thiols.
Substitution: Various substituted phenylpropanethioates.
Aplicaciones Científicas De Investigación
3-Phenylpropanethioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-Phenylpropanethioate involves its interaction with specific molecular targets. It can act as a substrate for enzymes that catalyze thioesterification and related reactions. The pathways involved include the formation of thioester bonds, which are crucial in various biochemical processes .
Comparación Con Compuestos Similares
- S-Phenyl 3-hydroxy-3-phenylpropanethioate
- S-Dodecyl 3-phenylpropanethioate
- 3-Phenylpropanal
Comparison: this compound is unique due to its specific thioester structure, which imparts distinct chemical reactivity compared to similar compounds. For instance, S-Phenyl 3-hydroxy-3-phenylpropanethioate has an additional hydroxyl group, affecting its reactivity and applications .
Propiedades
Fórmula molecular |
C9H9OS- |
|---|---|
Peso molecular |
165.23 g/mol |
Nombre IUPAC |
3-phenylpropanethioate |
InChI |
InChI=1S/C9H10OS/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,11)/p-1 |
Clave InChI |
JZLMLFCJWFMZMC-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)CCC(=O)[S-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![rac-(1R,4R,5R)-1-(1-methyl-1H-pyrazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B11818610.png)
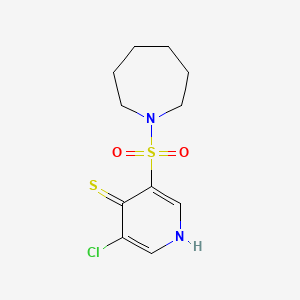

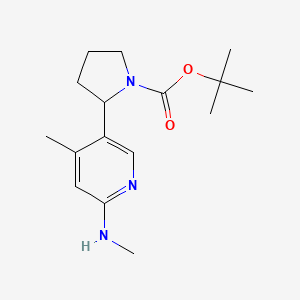
![1-(2,6-Dioxopiperidin-3-yl)-3-methyl-2-oxo-2,3-dihydro-1h-benzo[d]imidazole-4-carbaldehyde](/img/structure/B11818639.png)
